molecular formula C26H32ClN3O4 B12739683 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-9,10,11-trimethoxy-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (+-)- CAS No. 108446-03-3

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-9,10,11-trimethoxy-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (+-)-

Cat. No.: B12739683
CAS No.: 108446-03-3
M. Wt: 486.0 g/mol
InChI Key: FNTROQBOGJWYJT-UHFFFAOYSA-N
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Description

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-9,10,11-trimethoxy-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-9,10,11-trimethoxy-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- involves multiple steps. The synthetic route typically starts with the preparation of the core pyrimidoisoquinoline structure, followed by the introduction of the tetrahydro, dimethyl, and trimethoxy groups. The final step involves the formation of the imino group and the addition of the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. .

Scientific Research Applications

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-9,10,11-trimethoxy-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrimidoisoquinoline derivatives, which may have different substituents or functional groups. The uniqueness of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-9,10,11-trimethoxy-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- lies in its specific combination of functional groups, which confer unique chemical and biological properties. Other similar compounds include:

Properties

CAS No.

108446-03-3

Molecular Formula

C26H32ClN3O4

Molecular Weight

486.0 g/mol

IUPAC Name

9,10,11-trimethoxy-3,6-dimethyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride

InChI

InChI=1S/C26H31N3O4.ClH/c1-14-9-15(2)23(16(3)10-14)27-21-13-19-22-18(11-17(4)29(19)26(30)28(21)5)12-20(31-6)24(32-7)25(22)33-8;/h9-10,12-13,17H,11H2,1-8H3;1H

InChI Key

FNTROQBOGJWYJT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=CC(=NC4=C(C=C(C=C4C)C)C)N(C(=O)N13)C)OC)OC)OC.Cl

Origin of Product

United States

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